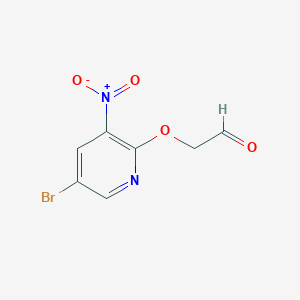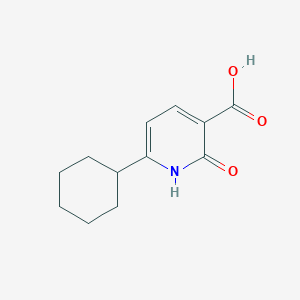
6-(2-Fluorophenoxy)-4-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is a chemical compound characterized by its unique structure, which includes a fluorophenoxy group attached to a pyridine ring with a methyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine typically involves multiple steps, starting with the preparation of the fluorophenoxy group. One common method is the nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a halogenated pyridine derivative under basic conditions. The reaction conditions often require a strong base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or an imine.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as sodium hydride (NaH) and strong bases are used.
Major Products Formed:
Oxidation: Nitro derivatives or imines.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridines.
科学的研究の応用
Chemistry: In chemistry, 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism by which 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of biochemical reactions. The exact mechanism would vary based on the specific application and biological system involved.
類似化合物との比較
6-(2-Fluorophenoxy)pyridine-3-carboxylic acid
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid
Uniqueness: 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine stands out due to its specific structural features, such as the presence of the methyl group and the amine group. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C12H11FN2O |
|---|---|
分子量 |
218.23 g/mol |
IUPAC名 |
6-(2-fluorophenoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C12H11FN2O/c1-8-6-12(15-7-10(8)14)16-11-5-3-2-4-9(11)13/h2-7H,14H2,1H3 |
InChIキー |
WAVJHELNNJFOHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1N)OC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)


![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)



![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)
![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)



